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molecular formula C14H22O4 B8423304 Ethyl 7-(2-hydroxy-5-oxocyclopent-3-en-1-yl)heptanoate CAS No. 67172-95-6

Ethyl 7-(2-hydroxy-5-oxocyclopent-3-en-1-yl)heptanoate

Cat. No. B8423304
M. Wt: 254.32 g/mol
InChI Key: URBVRIDOGDAQQZ-UHFFFAOYSA-N
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Patent
US04076732

Procedure details

A stirred mixture of 2.0g (7.87 mmol) of α-(6-carbethoxyhexyl)furfuryl alcohol (Example 4), 5.93 ml of 97% formic acid, 268 mg of sodium formate, 10 mg of hydroquinone, and 40 ml of 3:2 dioxane-water is stirred at reflux for 18 hr. The solution is cooled, saturated with salt, and extracted with ether. The extract is washed with brine, dried over magnesium sulfate, and concentrated to give an amber oil.
Name
α-(6-carbethoxyhexyl)furfuryl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12](O)[C:13]1[O:17][CH:16]=[CH:15][CH:14]=1)([O:3][CH2:4][CH3:5])=[O:2].C(O)=[O:20].C([O-])=O.[Na+].C1(C=CC(O)=CC=1)O>O1CCOCC1.O>[C:1]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]1[CH:13]([OH:17])[CH:14]=[CH:15][C:16]1=[O:20])([O:3][CH2:4][CH3:5])=[O:2] |f:2.3,5.6|

Inputs

Step One
Name
α-(6-carbethoxyhexyl)furfuryl alcohol
Quantity
2 g
Type
reactant
Smiles
C(=O)(OCC)CCCCCCC(C1=CC=CO1)O
Name
Quantity
5.93 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
268 mg
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
10 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled, saturated with salt
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an amber oil

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)CCCCCCC1C(C=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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